molecular formula C5H9F2N3O B13342804 (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide

Katalognummer: B13342804
Molekulargewicht: 165.14 g/mol
InChI-Schlüssel: GFMLZVCLZVZPHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide ( 2098160-15-5) is a chemical compound with a molecular formula of C5H9F2N3O and a molecular weight of 165.14 g/mol . Its structure features a 3,3-difluoroazetidine moiety linked to a N'-hydroxyacetimidamide group. Compounds with the N-hydroxyacetimidamide functional group, such as this one, are recognized in chemical research as key synthetic intermediates . They are particularly valuable in constructing nitrogen-rich heterocyclic systems, including 1,2,4-oxadiazole rings, which are frameworks of interest in various applied research fields . The 3,3-difluoroazetidine component is a known building block in pharmaceutical and chemical synthesis . This product is intended for research purposes as a chemical building block, and researchers should handle it with appropriate safety precautions. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C5H9F2N3O

Molekulargewicht

165.14 g/mol

IUPAC-Name

2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C5H9F2N3O/c6-5(7)2-10(3-5)1-4(8)9-11/h11H,1-3H2,(H2,8,9)

InChI-Schlüssel

GFMLZVCLZVZPHC-UHFFFAOYSA-N

Isomerische SMILES

C1C(CN1C/C(=N/O)/N)(F)F

Kanonische SMILES

C1C(CN1CC(=NO)N)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,3-difluoroazetidine with hydroxylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of 2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the production process, ensuring consistent quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the difluoro groups enhances its binding affinity and specificity towards certain targets. Additionally, the hydroxyacetimidamide moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance binding to enzymes like carbonic anhydrase via hydrophobic interactions and halogen bonding .
  • Synthesis : Aromatic analogs are typically synthesized via nucleophilic substitution of nitriles with hydroxylamine, achieving yields of 72–80% .

Heterocyclic/Aliphatic Substituted N'-Hydroxyacetimidamides

Compound Name Substituent Molecular Weight Biological Activity Synthesis Yield Key References
(Z)-2-(3-(Ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide Pyrrolidinyl (aliphatic) 201.27 Synthetic intermediate for drug discovery 95% purity
(Z)-2-(7-Chloro-2,3-dihydrobenzooxazepin-4-yl)-N'-hydroxyacetimidamide Benzoxazepinyl 255.70 Not reported N/A
(Z)-2-(Thiazol-5-yl)-N′-hydroxyacetimidamide (Compound 26) Thiazolyl 307.74 Dual TRPA1/TRPV1 antagonist (IC₅₀ = 0.3 µM) 64%

Key Observations :

  • Heterocyclic substituents (e.g., thiazole, benzoxazepine) improve metabolic stability and target selectivity in receptor antagonism .
  • Aliphatic substituents (e.g., pyrrolidine) are used as intermediates but may reduce solubility compared to aromatic analogs .

Key Trends :

  • Synthesis : Most N'-hydroxyacetimidamides are synthesized via hydroxylamine addition to nitriles, but azetidine-containing precursors may require specialized ring-forming reactions.

Biologische Aktivität

(Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide, identified by its CAS number 2098160-15-5, is a novel compound with potential therapeutic applications. Its unique structural features and biological properties have garnered attention in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide is C5_5H9_9F2_2N3_3O with a molecular weight of 165.14 g/mol. The compound's structure includes a difluoroazetidine moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC5_5H9_9F2_2N3_3O
Molecular Weight165.14 g/mol
PurityMin. 95%
CAS Number2098160-15-5

The biological activity of (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide has been investigated in several studies. It is believed to act primarily as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its interaction with dihydroorotate dehydrogenase (DHODH) has been highlighted as a potential mechanism for its antimalarial activity.

Case Study: Antimalarial Activity

In a recent study, compounds structurally similar to (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide were evaluated for their efficacy against Plasmodium falciparum. The results indicated that these compounds exhibit potent inhibitory activity against both blood and liver stages of the malaria parasite, suggesting their potential as prophylactic agents against malaria. Specifically, the compounds demonstrated IC50 values below 0.03 μM against recombinant DHODH from P. falciparum and P. vivax .

Biological Assays and Efficacy

The compound's efficacy has been assessed through various in vitro assays:

  • Enzyme Inhibition Assays :
    • Dihydroorotate Dehydrogenase (DHODH) : The compound exhibited strong inhibition with IC50 values <0.03 μM.
    • Selectivity : High selectivity was observed against human DHODH with IC50 values >30 μM, indicating a favorable safety profile .
  • Cell Viability Assays :
    • In cellular models, (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide showed significant reductions in cell viability at concentrations correlating with its enzyme inhibition activity.

Potential Applications

Given its biological profile, (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide holds promise for several therapeutic applications:

  • Antimalarial Therapy : Its potent activity against malaria parasites positions it as a candidate for further development in malaria treatment protocols.
  • Cancer Therapeutics : Similar compounds have shown potential in cancer therapy through mechanisms involving the inhibition of critical metabolic pathways.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via HPLC or TLC to adjust reaction time and temperature.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Advanced: How can computational modeling (e.g., DFT) resolve discrepancies in predicted vs. observed reactivity of the difluoroazetidine ring?

Answer:
Discrepancies often arise from electron-withdrawing effects of fluorine atoms and steric hindrance. Methodological steps include:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to model charge distribution and frontier molecular orbitals (HOMO/LUMO) .
  • Transition State Analysis : Identify energy barriers for ring-opening reactions or nucleophilic substitutions using Gaussian or ORCA software .
  • Validation : Compare computed IR/NMR spectra with experimental data (e.g., δ<sup>19</sup>F NMR shifts) to refine models .

Example : A study on analogous fluorinated azetidines showed that para-fluorine substitution reduced ring strain by 8–12 kcal/mol, aligning DFT predictions with experimental stability data .

Basic: What spectroscopic techniques are critical for characterizing (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide?

Answer:

  • <sup>1</sup>H/<sup>19</sup>F NMR : Confirm stereochemistry (Z-configuration) via coupling constants (e.g., JH-F = 48–52 Hz) and NOESY correlations .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C6H10F2N3O) with <1 ppm error .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement ).

Advanced: How do structural modifications (e.g., fluorination) impact the compound’s biological activity in enzyme inhibition assays?

Answer:
Fluorination enhances metabolic stability and target binding via:

  • Hydrogen-Bond Acceptor Strength : Difluoroazetidine increases electronegativity, improving interactions with catalytic residues (e.g., MMP-13 active sites ).
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

Case Study : In hydroxamate-based inhibitors, fluorinated azetidines showed 3× higher IC50 values against MMP-13 vs. non-fluorinated analogs due to improved binding entropy .

Basic: What safety protocols are essential for handling (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HF gas during acid hydrolysis) .
  • Waste Disposal : Segregate halogenated waste in labeled containers for incineration .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic profiles?

Answer:

  • Modular Substitutions : Replace the hydroxyacetimidamide group with bioisosteres (e.g., sulfonamides) to enhance solubility .
  • Azetidine Ring Expansion : Test 5- or 6-membered rings (e.g., piperidine derivatives) to reduce metabolic degradation .
  • Pharmacokinetic Screening : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to prioritize candidates with >30% oral bioavailability .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Exothermic Reactions : Use jacketed reactors with temperature control (±2°C) to prevent decomposition during azetidine ring formation .
  • Yield Optimization : Pilot reactions under continuous-flow conditions to improve reproducibility (e.g., 85% yield at 50 g scale ).

Advanced: How can cryo-EM or XFEL techniques resolve dynamic conformational changes in target-bound (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide?

Answer:

  • Time-Resolved Crystallography (XFEL) : Capture transient binding states (e.g., enzyme-inhibitor complexes) at femtosecond resolution .
  • Cryo-EM : Resolve flexible regions (e.g., azetidine ring puckering) in large macromolecular assemblies (e.g., proteases) at 2–3 Å resolution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.